N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C11H12ClN3 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H12ClN3/c1-15-8-11(7-14-15)13-6-9-3-2-4-10(12)5-9/h2-5,7-8,13H,6H2,1H3 |
InChI Key |
NZVXYPIKDMGIAP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Based Cyclization
A common method involves reacting hydrazines with α,β-unsaturated carbonyl compounds such as chalcones or related derivatives. For example, the condensation of hydrazine hydrate with α,β-unsaturated ketones under reflux conditions facilitates ring closure, forming the pyrazole nucleus.
Hydrazine hydrate + α,β-unsaturated carbonyl → Pyrazole ring
- Solvent: Ethanol or acetic acid
- Temperature: Reflux (~70–80°C)
- Duration: 4–6 hours
- pH: Slightly acidic to neutral
Alternative Cyclization Approaches
Other approaches include the use of 1,3-dicarbonyl compounds with hydrazines or the reaction of β-ketoesters with hydrazines, which also lead to pyrazole formation via cyclization and dehydration steps.
Methylation at the 1-Position of Pyrazole
The methyl group at the 1-position can be introduced via methylation of the nitrogen atom using methyl iodide (CH₃I) or dimethyl sulfate.
Methylation Conditions
-
- Methyl iodide or dimethyl sulfate
- Base: Potassium carbonate or sodium hydride
- Solvent: Acetone or DMF
-
- Mix the pyrazole derivative with the base and methylating agent
- Stir at room temperature or slightly elevated temperature (~50°C)
- Reaction time: 4–8 hours
This methylation yields the 1-methyl-1H-pyrazol-4-amine derivative.
Final Functionalization and Purification
The final compound, this compound, is purified via recrystallization from suitable solvents such as ethanol or methanol. Purity is confirmed through spectral analysis, including NMR and IR spectroscopy, and elemental analysis.
Summary of the Synthesis Pathway
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Pyrazole core formation | Hydrazine hydrate + α,β-unsaturated carbonyl | Reflux in ethanol | Pyrazole ring construction |
| 2 | N-Alkylation | 3-Chlorobenzyl chloride + K₂CO₃ | Room temp to 60°C | Introduction of phenylmethyl group |
| 3 | Methylation | Methyl iodide + base | Room temp, 4–8 hrs | Methylation at N-1 position |
| 4 | Purification | Recrystallization | Ethanol/methanol | Obtain pure compound |
Chemical Reactions Analysis
Types of Reactions: N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs and their distinguishing characteristics:
Spectroscopic and Physical Properties
- IR/NMR Trends :
- Melting Points :
Biological Activity
N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the pyrazole ring contributes significantly to its biological activities, as pyrazoles are known for their ability to interact with various biological targets.
Synthesis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazones with carbonyl compounds. For this compound, a common synthetic route includes:
- Formation of the Pyrazole Ring : Reacting a substituted hydrazine with an appropriate carbonyl compound.
- Substitution Reactions : Introducing the 3-chlorobenzyl group through nucleophilic substitution.
Antitumor Activity
Research indicates that compounds with pyrazole structures exhibit significant antitumor properties. For instance, studies have shown that certain pyrazole derivatives can inhibit tumor growth by targeting tubulin polymerization, leading to cell cycle arrest in the G2/M phase . In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 0.08 | Cytotoxicity |
| HeLa | 0.12 | Cytotoxicity |
| HCT-15 | 0.10 | Cytotoxicity |
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. Compounds in this class have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation . The anti-inflammatory activity was assessed using various assays, and it was found that this compound exhibited comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium .
Antibacterial Activity
The antibacterial potential of this compound was investigated against several bacterial strains. Results indicated that it showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of pyrazole derivatives:
- Anticancer Studies : A study by Tewari et al. (2014) reported that a series of pyrazole derivatives, including this compound, demonstrated notable antiproliferative effects against various cancer cell lines .
- Inflammation Models : In vivo models assessing inflammatory responses indicated that this compound effectively reduced edema and inflammatory markers, supporting its use as a therapeutic agent for inflammatory diseases .
- Docking Studies : Computational docking studies revealed that this compound binds effectively to COX enzymes, suggesting a strong potential for anti-inflammatory activity through competitive inhibition .
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine?
The synthesis typically involves multi-step reactions starting with functionalized pyrazole intermediates. For example, coupling reactions between 3-chlorobenzylamine derivatives and substituted pyrazoles under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are widely used. Copper catalysts (e.g., CuBr) may facilitate amine-aryl coupling, with purification via chromatography (e.g., ethyl acetate/hexane gradients) . Optimization of reaction time (e.g., 48 hours at 35°C) and stoichiometry of reagents (e.g., 1:1.2 amine:halide ratio) is critical for improving yields, which often range from 17–40% depending on substituent effects .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns on the pyrazole ring and benzyl group. For instance, δ ~8.0–8.5 ppm (pyrazole protons) and δ ~4.5 ppm (methylene bridge) are diagnostic .
- HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3298 cm⁻¹ for amines) .
- Melting Point Analysis : Confirms purity (e.g., 104–107°C for crystalline derivatives) .
Advanced Research Questions
Q. How can structural ambiguities in crystallographic data for this compound be resolved using SHELX programs?
SHELXTL/SHELXL is critical for refining crystal structures against high-resolution X-ray data. For example:
- Use SHELXD for phase determination in twinned crystals or low-symmetry space groups.
- Apply SHELXL for anisotropic displacement parameter refinement, especially for chlorine atoms, which exhibit significant thermal motion .
- Validate hydrogen bonding networks (e.g., N–H···Cl interactions) using Olex2 or Mercury visualization tools. Contradictions in bond lengths/angles (e.g., C–N vs. C–Cl distances) may require iterative refinement cycles .
Q. What strategies address contradictions in reported bioactivity data for analogs of this compound?
Discrepancies in antimicrobial or receptor-binding assays often arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzyl ring may enhance activity, while methyl groups reduce solubility .
- Assay Conditions : Variations in microbial strains (e.g., Gram-positive vs. Gram-negative) or incubation times (24 vs. 48 hours) significantly impact MIC values .
- Statistical Validation : Use dose-response curves (IC₅₀) and triplicate measurements to minimize false positives/negatives .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
SAR insights include:
- Pyrazole Modifications : Introducing electron-deficient substituents (e.g., -CF₃ at position 1) enhances metabolic stability but may reduce CNS penetration .
- Benzyl Group Optimization : Replacing 3-chlorophenyl with 2,4-dichlorophenyl improves affinity for kinase targets (e.g., EGFR) by ~10-fold .
- Linker Flexibility : Replacing the methylene bridge with a sulfonamide group (-SO₂NH-) alters conformational dynamics and target selectivity .
Methodological Considerations
Q. What analytical approaches validate the purity of synthesized batches?
- HPLC-PDA : Use C18 columns (e.g., 5 µm, 250 × 4.6 mm) with acetonitrile/water gradients (0.1% TFA) to detect impurities <0.1% .
- Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values (e.g., C: 58.2%, H: 4.8%, N: 17.1%) .
- TGA/DSC : Assess thermal stability (decomposition >200°C) and polymorphic transitions .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
